D(+)-Galactosamine hydrochloride

描述

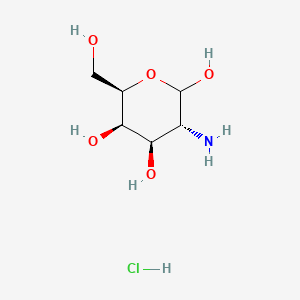

Structure

3D Structure of Parent

属性

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031356 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of D(+)-Galactosamine Hydrochloride Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying D(+)-Galactosamine hydrochloride (D-GalN) induced hepatotoxicity. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and liver disease research. This document delves into the intricate signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for replicating and investigating this widely used model of liver injury.

Core Mechanism of D-GalN Hepatotoxicity: A Multi-faceted Process

D(+)-Galactosamine (D-GalN) is a well-established experimental hepatotoxin that induces liver injury mimicking viral hepatitis in animal models. Its toxicity is not caused by D-GalN itself, but rather by its metabolic products which trigger a cascade of events leading to hepatocellular damage. The primary mechanism revolves around the depletion of essential uridine (B1682114) nucleotides, which subsequently initiates a complex interplay of cellular stress responses, inflammation, and ultimately, cell death through apoptosis and necrosis.[1][2][3]

The "Uracil Trap": Depletion of Uridine Nucleotides

The central initiating event in D-GalN hepatotoxicity is the depletion of the intracellular pool of uridine triphosphate (UTP).[4] This occurs through a process often referred to as the "uracil trap". D-GalN is metabolized in hepatocytes via the Leloir pathway, where it is first phosphorylated to D-galactosamine-1-phosphate by galactokinase. This is followed by a reaction with UTP, catalyzed by UDP-glucose pyrophosphorylase, to form UDP-galactosamine.[2][3] The accumulation of UDP-derivatives of galactosamine effectively sequesters uridine phosphates, leading to a profound deficiency of UTP, UDP, and UMP.[4][5]

This depletion of uridine nucleotides has critical downstream consequences:

-

Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA and glycoproteins. Its depletion leads to a shutdown of transcription and protein synthesis, impairing vital cellular functions.[3]

-

Glycogen (B147801) Depletion: UDP-glucose, a key precursor for glycogen synthesis, is also depleted, leading to a reduction in hepatic glycogen stores.

The critical role of UTP depletion is underscored by the observation that administration of uridine can prevent or reverse D-GalN-induced liver injury.[3][6][7]

Key Signaling Pathways in D-GalN-Induced Hepatotoxicity

The initial metabolic insult of UTP depletion triggers a cascade of interconnected signaling pathways that collectively contribute to liver damage.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The inhibition of protein synthesis and glycosylation due to UTP depletion leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the unfolded protein response (UPR), a set of adaptive signaling pathways aimed at restoring ER homeostasis. The three main branches of the UPR are initiated by the sensors IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[8][9][10][11] While initially protective, prolonged or overwhelming ER stress can switch to a pro-apoptotic signaling cascade.

Inflammatory Response and Cytokine Signaling

D-GalN hepatotoxicity is characterized by a significant inflammatory response.[1] D-GalN sensitizes the liver to the effects of endotoxins like lipopolysaccharide (LPS), which are potent activators of the innate immune system.[12] This sensitization is a cornerstone of the widely used D-GalN/LPS model of acute liver failure.

Kupffer cells, the resident macrophages in the liver, play a central role in this inflammatory cascade. Upon activation by LPS, they release a barrage of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][13] TNF-α is a critical mediator of D-GalN/LPS-induced hepatocyte apoptosis.[14][15] It binds to its receptor (TNFR1) on hepatocytes, initiating a signaling cascade that culminates in the activation of caspases and apoptosis.

Apoptosis and Necrosis: The Pathways to Cell Death

D-GalN induces both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in hepatocytes.

Apoptosis: The apoptotic pathway is primarily driven by the activation of a cascade of cysteine-aspartic proteases known as caspases.[16][17][18] In D-GalN/LPS-induced liver injury, the extrinsic apoptotic pathway is predominantly activated by TNF-α signaling, leading to the activation of initiator caspase-8, which in turn activates the executioner caspase-3.[19] Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation.[6] ER stress can also contribute to apoptosis through the activation of caspase-12.[5]

Necrosis: While apoptosis is a major mode of cell death, necrosis also significantly contributes to D-GalN-induced liver damage.[6] Necrosis is often characterized by cell swelling, membrane rupture, and the release of intracellular contents, which further fuels the inflammatory response.

Oxidative Stress

D-GalN administration leads to the generation of reactive oxygen species (ROS) and lipid peroxidation, contributing to oxidative stress.[6] This oxidative damage can further exacerbate hepatocyte injury by damaging cellular membranes and other macromolecules.

Quantitative Data on D-GalN-Induced Hepatotoxicity

The following tables summarize quantitative data from various studies on D-GalN-induced liver injury in animal models.

Table 1: Time-Course of Serum Liver Enzyme Levels in Rats after D-GalN Administration

| Time after D-GalN | ALT (U/L) | AST (U/L) | Reference(s) |

| Control | ~40-60 | ~100-150 | [20][21][22][23] |

| 12 hours | Significantly increased | Significantly increased | [20][21][22] |

| 24 hours | Peak levels | Peak levels | [20][21][22] |

| 48 hours | Elevated, starting to decline | Elevated, starting to decline | [20][21][22] |

| 72 hours | Returning towards baseline | Returning towards baseline | [20][21][22] |

| 120 hours | Near baseline | Near baseline | [20][21][22] |

Table 2: Serum Cytokine Concentrations in Mice after D-GalN/LPS Treatment

| Cytokine | Time after D-GalN/LPS | Concentration (pg/mL) | Reference(s) |

| TNF-α | Control | Undetectable | [15][24] |

| 1 hour | Peak levels | [24] | |

| 2 hours | Declining | [24] | |

| 4 hours | Near baseline | [24] | |

| IL-6 | Control | Undetectable | [15][24] |

| 1 hour | Significantly increased | [24] | |

| 2 hours | Peak levels | [24] | |

| 4 hours | Still elevated | [24] |

Table 3: Markers of Apoptosis and Oxidative Stress

| Marker | Model | Change | Time Point | Reference(s) |

| Caspase-3 Activity | D-GalN in rats | Significantly increased | 18-24 hours | [6] |

| TUNEL-positive cells | D-GalN in rats | Increased | 18 hours | [6] |

| Lipid Hydroperoxides | D-GalN in rats | Significantly increased | 24 hours | [6] |

| Vitamin C | D-GalN in rats | Significantly decreased | 18-24 hours | [6] |

| Bax/Bcl-2 ratio | D-GalN/LPS in mice | Increased | 8 hours | [25][26] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study D-GalN-induced hepatotoxicity.

Induction of Acute Liver Failure with D-GalN/LPS in Mice

References

- 1. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]

- 2. Studies on the mechanism of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The trapping of uridine phosphates by D-galactosamine. D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis. | Semantic Scholar [semanticscholar.org]

- 5. Uridylate trapping, induction of UTP deficiency, and stimulation of pyrimidine synthesis de novo by d-galactosone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine and uridine prevent D-galactosamine hepatotoxicity in the rat: role of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of total parenteral nutrition with nucleoside and nucleotide mixture on D-galactosamine-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. researchgate.net [researchgate.net]

- 16. mpbio.com [mpbio.com]

- 17. origene.com [origene.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. Evaluating the best time to intervene acute liver failure in rat models induced by d-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effect of alanine on D-galactosamine-induced acute liver failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

D(+)--Galactosamine Hydrochloride: A Technical Guide to its Application in Liver Injury Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Galactosamine hydrochloride (D-GalN), an amino sugar derivative of galactose, is a potent and widely utilized hepatotoxic agent in biomedical research.[1][2] Its primary application lies in the induction of experimental liver injury in animal models, which closely mimics the pathophysiology of human conditions such as viral hepatitis and fulminant hepatic failure.[3][4] This technical guide provides an in-depth overview of the use of D-GalN in research, focusing on its mechanism of action, experimental protocols for inducing liver injury, and the associated signaling pathways.

When administered to animals, D-GalN is selectively metabolized by hepatocytes.[1][2] This process leads to a depletion of essential uridine (B1682114) triphosphate (UTP) nucleotides, which consequently inhibits the synthesis of RNA and proteins.[1][2][3] This metabolic disruption renders hepatocytes highly susceptible to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[5][6] In many experimental paradigms, D-GalN is co-administered with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to elicit a robust inflammatory response and induce severe, acute liver failure.[3][5][7] This D-GalN/LPS model is a cornerstone for investigating the mechanisms of liver disease and for the preclinical evaluation of hepatoprotective therapies.[4][8]

Mechanism of Action

The hepatotoxicity of this compound is a multi-step process that culminates in hepatocyte apoptosis and necrosis. The key mechanisms are outlined below:

-

Depletion of Uridine Nucleotides: D-GalN is metabolized in hepatocytes, trapping uridine phosphates in the form of UDP-galactosamine. This sequestration leads to a significant reduction in the intracellular pool of UTP, a critical precursor for RNA and glycoprotein (B1211001) synthesis.[3]

-

Inhibition of Macromolecular Synthesis: The depletion of UTP directly impairs the transcription of genetic material, leading to a shutdown of protein synthesis.[1][2] This inhibition of essential cellular processes is a primary driver of hepatocyte injury.

-

Sensitization to TNF-α: D-GalN-treated hepatocytes exhibit a heightened sensitivity to the cytotoxic effects of TNF-α.[5] LPS, when co-administered, stimulates immune cells like macrophages to release large amounts of TNF-α.[6]

-

Induction of Apoptosis: The combination of inhibited protein synthesis and TNF-α signaling activates intracellular apoptotic pathways.[9] This involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.[4][8]

Data Presentation: In Vivo Models of D-GalN-Induced Liver Injury

The following tables summarize quantitative data from various studies utilizing D-GalN to induce liver injury in rodents. These parameters are critical for designing and interpreting experiments.

Table 1: D-GalN and D-GalN/LPS Dosages for Inducing Acute Liver Injury

| Animal Model | D-GalN Dose | LPS Dose | Administration Route | Outcome | Reference |

| Mouse | 700 mg/kg | 10 µg/kg | Intraperitoneal | Typical hepatocyte apoptosis observed at 6-10 hours. | [4] |

| Mouse | 800 µg/g | 100 ng/g | Intraperitoneal | Lethal liver injury in 87% of animals. | [10] |

| Mouse | 8 mg | 100 ng | Intraperitoneal | Mortality and apoptotic liver injury. | [3] |

| Rat | 1.4 g/kg | - | Intraperitoneal | Acute liver failure. | [9] |

| Rat | 400 mg/kg | 32 µg/kg | Intravenous | Fulminant hepatic failure. | [11] |

| Rat | 1.1 g/kg | - | Intraperitoneal | Severe liver damage and acute liver failure after 48 hours. | [12] |

Table 2: Time-Dependent Changes in Liver Injury Biomarkers in Rats (D-GalN Model)

| Time Point | Alanine Aminotransferase (ALT) Fold Increase | Aspartate Aminotransferase (AST) Fold Increase | Reference |

| 12 hours | 8 | - | [13] |

| 24 hours | 48 | 11 | [13] |

| 48 hours | 35 | 7 | [13] |

Table 3: Key Molecular and Cellular Changes in the D-GalN/LPS Model

| Parameter | Change | Time Point | Animal Model | Reference |

| Serum TNF-α | Significantly Increased | - | Mouse | [10] |

| Hepatic Caspase-3 Activation | Markedly Increased | 8 hours | Mouse | [4] |

| Hepatic Fas/FasL Expression | Significantly Increased | 8 hours | Mouse | [4] |

| Hepatocyte Apoptosis | Significantly Increased | - | Mouse | [10] |

| Serum ALT and AST | Significantly Increased | - | Rat | [14] |

| Serum Bilirubin | Significantly Increased | - | Rat | [14] |

Experimental Protocols

Protocol 1: Induction of Acute Liver Failure in Mice using D-GalN/LPS

This protocol is adapted from studies investigating acute liver injury and apoptosis.[4][10]

Materials:

-

This compound (Sigma-Aldrich or equivalent)

-

Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6J mice, 6-8 weeks old

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of D-GalN in sterile saline at a concentration of 40 mg/mL.

-

Prepare a solution of LPS in sterile saline at a concentration of 5 µg/mL.

-

Ensure both solutions are sterile and vortexed for complete dissolution.

-

-

Animal Handling and Dosing:

-

Acclimatize mice for at least one week prior to the experiment.

-

Weigh each mouse to determine the precise injection volume.

-

Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 700-800 mg/kg.

-

Thirty minutes after D-GalN administration, inject LPS i.p. at a dose of 10-100 µg/kg.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of morbidity.

-

At predetermined time points (e.g., 6, 8, or 24 hours post-LPS injection), euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

-

Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histopathological analysis, Western blotting, and gene expression studies.

-

Protocol 2: Induction of Hepatitis in Rats using D-GalN

This protocol is based on models of D-GalN-induced hepatitis without LPS co-administration.[9]

Materials:

-

This compound

-

Sterile 0.9% saline

-

Male Wistar rats, 200-250 g

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of D-GalN Solution:

-

Dissolve D-GalN in sterile saline to a final concentration of 200 mg/mL.

-

-

Animal Dosing:

-

Administer the D-GalN solution to rats via a single intraperitoneal injection at a dose of 1.1-1.4 g/kg.

-

-

Observation and Sample Collection:

-

Monitor the rats for clinical signs of liver failure.

-

At 24 and 48 hours post-injection, collect blood for serum biochemistry.

-

At the experimental endpoint, euthanize the rats and collect liver tissue for histological examination.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of D-GalN/LPS-Induced Hepatocyte Apoptosis

References

- 1. atsjournals.org [atsjournals.org]

- 2. The effect of Z-FA.FMK on D-galactosamine/TNF-alpha-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 6. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase activation during hepatocyte apoptosis induced by tumor necrosis factor-alpha in galactosamine-sensitized mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. scielo.br [scielo.br]

- 10. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imrpress.com [imrpress.com]

- 14. researchgate.net [researchgate.net]

The Biological Effects of D-Galactosamine on Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactosamine (D-GalN) is a potent and specific hepatotoxin widely utilized in preclinical research to model various forms of liver injury, from acute hepatitis to fulminant hepatic failure. Its primary mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP), leading to a cascade of cellular events that culminate in hepatocyte death. This technical guide provides an in-depth exploration of the multifaceted biological effects of D-GalN on hepatocytes, detailing the molecular mechanisms of toxicity, key signaling pathways, and comprehensive experimental protocols. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized using detailed diagrams. This document serves as a core resource for researchers and professionals in drug development engaged in the study of liver disease and hepatotoxicity.

Core Mechanism of D-Galactosamine Hepatotoxicity

D-galactosamine, an amino sugar analog of galactose, is specifically metabolized by hepatocytes. The initial and most critical step in its toxic cascade is the depletion of the intracellular pool of uridine nucleotides.[1][2] This occurs through the "uridine trap" mechanism, where D-GalN is phosphorylated to D-galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine.[3] This process sequesters uridine, leading to a profound deficiency of UTP, which is essential for the synthesis of RNA and glycoproteins.[1][3] The inhibition of macromolecular synthesis is a primary insult that triggers a series of downstream pathological events.[2]

The initial depletion of uridine nucleotides creates a state of cellular stress, leading to three interconnected downstream consequences: oxidative stress, endoplasmic reticulum (ER) stress, and the activation of inflammatory and apoptotic signaling pathways.

Key Cellular Consequences of D-Galactosamine Exposure

Oxidative Stress

D-GalN administration leads to a significant increase in oxidative stress within hepatocytes.[4][5] This is characterized by an overproduction of reactive oxygen species (ROS) and a concurrent depletion of endogenous antioxidant defenses.[5] The resulting imbalance leads to lipid peroxidation, damage to cellular proteins and DNA, and contributes to both apoptotic and necrotic cell death.[5]

Endoplasmic Reticulum (ER) Stress

The disruption of protein synthesis and glycosylation due to UTP depletion leads to the accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[6] This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress, as induced by D-GalN, can overwhelm the UPR's adaptive capacity, leading to the activation of pro-apoptotic pathways.[6][7]

Apoptosis and Necrosis

Hepatocyte cell death induced by D-GalN can occur through both apoptosis (programmed cell death) and necrosis.[4][5] Apoptosis is a highly regulated process involving the activation of a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner.[4][5] Necrosis, on the other hand, is a more chaotic form of cell death that results from severe cellular injury and often elicits a strong inflammatory response. The balance between apoptosis and necrosis is often dose- and time-dependent.[8]

Inflammation

D-GalN, particularly when co-administered with lipopolysaccharide (LPS), creates a potent model of inflammatory liver injury that mimics fulminant hepatic failure.[4][9] D-GalN sensitizes hepatocytes to the pro-inflammatory effects of LPS, which is a component of the outer membrane of Gram-negative bacteria.[4] This sensitization leads to the massive release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, primarily from activated Kupffer cells (resident liver macrophages).[4][10]

Signaling Pathways in D-Galactosamine-Induced Hepatotoxicity

The cellular responses to D-GalN are orchestrated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Death Receptor and TGF-β Signaling

The hepatocyte apoptosis induced by D-GalN/LPS is predominantly regulated by the death receptor pathway.[4][11] This involves the binding of ligands such as TNF-α and Fas ligand (FasL) to their respective receptors on the hepatocyte surface, leading to the activation of caspase-8 and the subsequent executioner caspase-3.[4][11] The Transforming Growth Factor-beta (TGF-β) signaling pathway also plays a significant role in this apoptotic process.[4][11]

References

- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor necrosis factor alpha signaling pathway and apoptosis in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-galactosamine and acute liver cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

D-Galactosamine as an Experimental Toxin for Liver Studies: A Technical Guide

Introduction

D-galactosamine (D-GalN) is a hepatotoxic amino sugar widely utilized in experimental research to induce liver injury that morphologically and biochemically resembles human viral hepatitis.[1][2] By itself, D-GalN causes dose-dependent hepatotoxicity, but its effects are profoundly amplified when co-administered with a low dose of bacterial lipopolysaccharide (LPS). The D-GalN/LPS combination model is a robust and highly reproducible method for inducing fulminant hepatic failure, making it an invaluable tool for studying the pathogenesis of acute liver injury and for evaluating the efficacy of potential hepatoprotective agents.[3][4][5] This guide provides an in-depth overview of the mechanisms, experimental protocols, and key signaling pathways associated with D-GalN-induced liver toxicity.

Core Mechanism of Action

The hepatotoxicity of D-GalN stems from two primary mechanisms: the depletion of essential uridine (B1682114) nucleotides and the sensitization of hepatocytes to inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

-

UTP Pool Depletion: D-GalN is specifically metabolized by hepatocytes, where it is converted to D-galactosamine-1-phosphate and then to UDP-galactosamine.[2] This process traps uridine in the form of UDP-derivatives, leading to a severe depletion of the intracellular pool of uridine triphosphate (UTP).[2][6] Since UTP is a critical precursor for RNA and protein synthesis, its depletion inhibits macromolecular synthesis, compromises cell membrane integrity, and ultimately impairs hepatocyte function.[7][8]

-

Sensitization to LPS/TNF-α: The inhibition of RNA synthesis by D-GalN prevents hepatocytes from mounting a protective response against inflammatory insults.[9] When a small, otherwise non-lethal, dose of LPS is co-administered, it stimulates Kupffer cells (resident liver macrophages) to release pro-inflammatory cytokines, most notably TNF-α.[1][9] The transcriptionally-inhibited hepatocytes are exquisitely sensitive to the cytotoxic effects of TNF-α, which triggers a rapid and massive wave of apoptosis, leading to fulminant liver failure.[10][11][12]

The resulting liver injury is characterized by widespread hepatocyte apoptosis and necrosis, a significant inflammatory response, and the release of damage-associated molecular patterns (DAMPs), which further amplify the inflammatory cascade.[7][13]

Key Signaling Pathways in D-GalN/LPS-Induced Liver Injury

The D-GalN/LPS model involves a complex interplay of signaling pathways that culminate in hepatocyte death and inflammation. The TNF-α-mediated apoptotic pathway is central to this process.

TNF-α Mediated Apoptosis: LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, triggering a signaling cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[14][15] This leads to the production and secretion of TNF-α.[16] Secreted TNF-α then binds to its receptor, TNFR1 (p55), on the surface of D-GalN-sensitized hepatocytes.[10][11] This receptor engagement initiates the formation of a death-inducing signaling complex (DISC), leading to the activation of a caspase cascade, prominently involving caspase-3 and caspase-12, which executes the apoptotic program.[7][17][18]

Other Involved Pathways:

-

NF-κB Signaling: Beyond its role in TNF-α production in Kupffer cells, NF-κB activation in hepatocytes can, under normal circumstances, promote survival. However, in the D-GalN model, this pro-survival signaling is impaired, tipping the balance towards apoptosis.[15][19]

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are activated during D-GalN/LPS injury and contribute to the inflammatory response and cell death.[1]

-

Oxidative Stress: The inflammatory environment and cellular damage lead to the generation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and depletion of antioxidants like glutathione (B108866) (GSH), which further exacerbates the injury.[7][18][20]

-

Endoplasmic Reticulum (ER) Stress: D-GalN can induce ER stress, leading to the activation of the unfolded protein response (UPR) and apoptosis through pathways involving caspase-12.[17]

Experimental Protocols

The most common application of D-GalN is the D-GalN/LPS model of acute liver failure (ALF). Below is a generalized protocol for inducing ALF in mice.

1. Reagent Preparation:

-

D-Galactosamine (Sigma-Aldrich): Dissolve D-GalN hydrochloride in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 80 mg/mL for an 800 mg/kg dose in a 25g mouse receiving 0.25 mL).[14][21]

-

Lipopolysaccharide (LPS from E. coli, e.g., serotype 0127:B8, Sigma-Aldrich): Dissolve LPS in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 1 µg/mL for a 10 µg/kg dose in a 25g mouse receiving 0.25 mL).[7][12]

-

Note: It is common to prepare a single solution containing both D-GalN and LPS for co-injection.[7][21] All solutions should be freshly prepared.

2. Animal Model:

-

Species/Strain: Male C57BL/6J or BALB/c mice (6-8 weeks old) are commonly used.[17][22] Sprague-Dawley or Wistar rats are also frequently used.[1][14]

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.

3. Experimental Workflow:

4. Endpoint Analysis:

-

Serum Analysis: Blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of hepatocellular damage.[4][16] Levels typically peak between 6 and 10 hours post-injection.[7][17]

-

Histopathology: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to observe morphological changes like necrosis, inflammatory cell infiltration, and hemorrhage.[4][5][7] Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be used to specifically detect apoptotic cells.[7]

-

Cytokine Measurement: Serum and liver homogenate levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be quantified using ELISA kits.[4][23] TNF-α levels often peak early, around 2 hours after injection.[24]

-

Oxidative Stress Markers: Liver homogenates can be assayed for markers of lipid peroxidation (e.g., malondialdehyde, MDA) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase (SOD), catalase (CAT)).[1][20]

Quantitative Data Presentation

The precise dosages and outcomes can vary based on the animal strain, age, and specific reagents used. Preliminary dose-finding studies are often recommended.

Table 1: Typical Experimental Dosages for D-GalN-Induced Liver Injury

| Animal Model | Agent(s) | Typical Dosage | Route | Key Outcomes & Timepoints | Citations |

| Mouse (e.g., C57BL/6, BALB/c) | D-GalN + LPS | D-GalN: 700-800 mg/kgLPS: 10-50 µg/kg | i.p. | Peak ALT/AST at 6-10h; widespread apoptosis/necrosis.[7][16] | [5][7][16] |

| Rat (e.g., Sprague-Dawley, Wistar) | D-GalN + LPS | D-GalN: 800 mg/kgLPS: 8 µg/kg | i.p. | Significant liver injury and increased inflammatory cytokines.[14][21] | [14][21] |

| Rat (e.g., Wistar) | D-GalN only | 400 mg/kg | i.p. | Increased ALT/AST, inflammation, and oxidative stress.[1] | [1] |

| Rat (e.g., Sprague-Dawley) | D-GalN only | 1.1 g/kg | i.p. | Severe liver damage and acute liver failure within 48h.[25] | [25] |

Table 2: Key Biomarkers in D-GalN/LPS-Induced Liver Injury

| Marker Category | Specific Marker | Expected Change | Typical Measurement Time (Post-Injection) | Citations |

| Hepatocellular Injury | ALT, AST | Significant Increase | 6 - 24 hours | [4][7][16] |

| Inflammatory Cytokines | TNF-α | Rapid, Transient Increase | 1.5 - 6 hours | [7][16][24] |

| IL-6, IL-1β | Increase | 4 - 8 hours | [4][15] | |

| Apoptosis | Caspase-3 (activated) | Increase | 6 - 8 hours | [7][18] |

| TUNEL-positive cells | Increase | 6 - 10 hours | [7] | |

| Oxidative Stress | MDA (Lipid Peroxidation) | Increase | 6 - 24 hours | [1][20] |

| SOD, CAT, GSH (Antioxidants) | Decrease | 6 - 24 hours | [1][20] | |

| Inflammation | Myeloperoxidase (MPO) | Increase | 6 - 24 hours | [16] |

| Signaling | NF-κB (p65) Phosphorylation | Increase | 4 - 8 hours | [15][20] |

D-galactosamine, particularly in combination with LPS, provides a powerful and clinically relevant model for studying acute liver failure. Its well-characterized mechanism, involving UTP depletion and TNF-α-mediated apoptosis, allows researchers to investigate specific molecular pathways of liver injury. By understanding the detailed protocols and expected quantitative changes outlined in this guide, scientists can effectively utilize this model to dissect the complex pathophysiology of liver disease and to screen and validate novel therapeutic interventions.

References

- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galactosamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. [Caspase-12 expression and activation in the pathogenesis of acute hepatic failure induced by lipopolysaccharide and D-galactosamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Lipopolysaccharide/D-galactosamine-induced acute liver injury could be attenuated by dopamine receptor agonist rotigotine via regulating NF-κB signaling pathway. | Semantic Scholar [semanticscholar.org]

- 20. Isorhamnetin protects against D-GalN/LPS-induced acute liver injury in mice through anti-oxidative stress, anti-inflammation, and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D(+)-Galactosamine Hydrochloride: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

D(+)-Galactosamine hydrochloride is a pivotal research chemical, primarily utilized as a hepatotoxic agent to induce experimental liver injury in animal models, which closely mimics human viral hepatitis.[1] Its ability to selectively damage hepatocytes through the depletion of uridine (B1682114) triphosphate (UTP) pools and sensitization of cells to tumor necrosis factor-alpha (TNF-α) makes it an invaluable tool in studying liver pathophysiology and developing hepatoprotective therapies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is the hydrochloride salt of D-galactosamine, an amino sugar. It is a white to off-white crystalline solid.[2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-amino-2-deoxy-D-galactose hydrochloride | [4] |

| Synonyms | Chondrosamine hydrochloride | [3] |

| CAS Number | 1772-03-8 | [2] |

| Molecular Formula | C₆H₁₄ClNO₅ | [4] |

| Molecular Weight | 215.63 g/mol | [4] |

| Melting Point | 182-185 °C (decomposes) | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Hygroscopicity | Hygroscopic, moisture sensitive | [2][3] |

Solubility Profile

The solubility of this compound has been determined in a variety of common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media.

Table 2.1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Reference(s) |

| Water | ~50 mg/mL | 20 °C | [5][6] |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified | [7] |

| Ethanol | ~5 mg/mL | Not Specified | [7] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | [7] |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [7] |

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Distilled or deionized water (or other aqueous buffer)

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

A validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a glass flask. The excess solid should be visually apparent.

-

Add a known volume of the desired aqueous solvent (e.g., water, buffer).

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the sample using a suitable syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility by correcting for the dilution factor.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

Stability Profile

The stability of this compound is a critical consideration for its storage and use in experiments.

Solid-State Stability: As a solid, this compound is stable for at least four years when stored at -20°C.[7] It is noted to be hygroscopic and sensitive to moisture, so it should be stored in a tightly sealed container in a dry environment.[2][3]

Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[7] While specific quantitative data on the degradation kinetics in aqueous solutions at various pH values and temperatures are not readily available in the public domain, it is understood that the stability is limited. The pH of a 10 g/L aqueous solution is in the range of 3.5 - 5.0.[5][6]

Forced Degradation Studies and Stability-Indicating Methods

To thoroughly understand the stability of this compound in solution and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies expose the drug to stress conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation Study

This protocol is based on the general principles outlined in the ICH Q1A(R2) guideline.[8]

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 30 minutes to a few hours).[7]

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period.[7]

-

Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period. For solutions, heat at a temperature such as 60°C.

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

-

Expose the solutions to the stress conditions for a predetermined duration. The goal is to achieve 5-20% degradation of the active substance.[8]

-

At various time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis samples).

-

Analyze the stressed samples using a suitable analytical technique, such as HPLC, to separate the parent compound from its degradation products.

Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method

Chromatographic Conditions (Starting Point):

-

Column: Amino column (e.g., Phenomenex Luna Amino, 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 75:25, v/v), with the pH of the buffer adjusted to around 7.5.

-

Flow Rate: 1.0 - 1.5 mL/min

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 195 nm) is often necessary. Pre-column derivatization with a UV-active agent can also be employed to enhance sensitivity and specificity.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation (as per ICH Q2(R1) guidelines): The developed method must be validated to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Biological Activity and Experimental Use

Signaling Pathway in D-Galactosamine-Induced Liver Injury

D(+)-Galactosamine, often in combination with lipopolysaccharide (LPS), induces acute liver failure. A key mechanism is the sensitization of hepatocytes to the cytotoxic effects of TNF-α. The binding of TNF-α to its receptor, TNFR1, initiates a signaling cascade that can lead to either cell survival or apoptosis. In the context of D-Galactosamine-induced UTP depletion, the pro-apoptotic pathway is favored.

Caption: D-GalN/LPS-induced hepatocyte apoptosis pathway.

Experimental Workflow: Induction of Acute Liver Failure in Mice

This workflow outlines the key steps for inducing acute liver failure in mice using this compound and LPS.

Caption: Workflow for D-GalN/LPS-induced liver injury model.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols for D(+)-Galactosamine Hydrochloride-Induced Acute Liver Failure in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: The D(+)-galactosamine hydrochloride (D-GalN) model, often used in combination with lipopolysaccharide (LPS), is a widely established and reproducible experimental model for inducing acute liver failure (ALF) in mice. This model mimics many key features of human ALF, including massive hepatocyte apoptosis and necrosis, a robust inflammatory response, and subsequent organ failure. D-GalN is a specific hepatotoxic agent that depletes uridine (B1682114) triphosphate (UTP) pools in hepatocytes, leading to the inhibition of RNA and protein synthesis.[1][2] This sensitization makes hepatocytes highly susceptible to the cytotoxic effects of inflammatory mediators, particularly Tumor Necrosis Factor-alpha (TNF-α), which is potently induced by the co-administration of LPS (endotoxin).[3][4][5] This model is invaluable for studying the pathophysiology of ALF and for the preclinical evaluation of potential therapeutic interventions.

Mechanism of Injury:

D-GalN administration leads to a depletion of UTP in hepatocytes, which in turn inhibits the synthesis of macromolecules. This metabolic stress sensitizes the liver to the effects of endotoxins. When co-administered with LPS, a potent inflammatory cascade is initiated. LPS activates Kupffer cells (liver-resident macrophages) to release a surge of pro-inflammatory cytokines, with TNF-α playing a central role.[6][7] TNF-α then binds to its receptor (TNFR1) on hepatocytes, triggering a signaling cascade that culminates in apoptosis (programmed cell death) and necrosis.[4][8][9] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[1][4][10] The extrinsic or death receptor pathway is the primary mechanism of hepatocyte apoptosis in this model.[1][10]

Experimental Model Variations:

Two primary variations of this model are commonly used:

-

D-GalN alone: Higher doses of D-GalN can induce liver injury independently. However, the severity and consistency of the injury can be more variable compared to the combination model.

-

D-GalN in combination with LPS: This is the most common approach, as it produces a more robust and synchronized liver injury. The synergistic effect of D-GalN and LPS allows for the use of lower doses of each agent, leading to a more controlled and reproducible model of ALF.[1][11]

Experimental Protocols

Induction of Acute Liver Failure

a. Materials:

-

This compound (Sigma-Aldrich or equivalent)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4 or O55:B5)

-

Sterile, pyrogen-free 0.9% saline

-

Mice (e.g., C57BL/6, BALB/c, ICR). Strain selection can influence the severity of the liver injury.

-

Sterile syringes and needles (25-27 gauge)

b. Reagent Preparation:

-

D-GalN Solution: Dissolve D-GalN in sterile 0.9% saline to the desired concentration (e.g., 40 mg/mL). Ensure complete dissolution. Prepare this solution fresh on the day of the experiment.

-

LPS Solution: Dissolve LPS in sterile 0.9% saline to the desired concentration (e.g., 1 µg/mL). Vortex thoroughly to ensure proper solubilization.

c. Administration Protocol:

-

Acclimatize mice for at least one week before the experiment with free access to food and water.

-

On the day of the experiment, weigh each mouse to determine the precise volume of D-GalN and LPS to be administered.

-

Administer D-GalN and LPS via intraperitoneal (i.p.) injection. The two substances can be co-injected or administered separately within a short time frame.

-

A typical procedure involves the i.p. injection of D-GalN followed immediately by an i.p. injection of LPS.[1][11]

-

Return the mice to their cages and monitor them for signs of distress.

d. Dosage Recommendations: The optimal doses of D-GalN and LPS can vary depending on the mouse strain, age, and the desired severity of liver injury. It is recommended to perform a pilot study to determine the optimal doses for your specific experimental conditions.

| Agent | Typical Dosage Range | Reference Examples |

| D-GalN | 300 - 800 mg/kg | 700 mg/kg[1][10], 500 mg/kg[11], 800 mg/kg[7][12][13] |

| LPS | 10 - 100 µg/kg | 10 µg/kg[1][10], 100 ng/g (100 µg/kg)[12], 50 µg/kg[7] |

e. Experimental Timeline: The peak of liver injury typically occurs between 6 and 24 hours after D-GalN/LPS administration.[1][13][14] A common time point for sample collection is 6-8 hours post-injection, when significant apoptosis and elevation of liver enzymes are observed.[1][10]

Assessment of Liver Injury

a. Serum Biochemical Analysis:

-

At the designated time point, collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.

-

Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Measure the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits. These enzymes are released into the bloodstream upon hepatocyte damage and are key indicators of liver injury.[14][15][16]

b. Histopathological Analysis:

-

After blood collection, euthanize the mice and perfuse the liver with phosphate-buffered saline (PBS) to remove residual blood.

-

Excise a portion of the liver and fix it in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.

-

Section the paraffin-embedded tissue at 4-5 µm thickness and stain with Hematoxylin and Eosin (H&E) for morphological evaluation.

-

Examine the stained sections under a light microscope for evidence of hepatocyte necrosis, apoptosis, inflammatory cell infiltration, and sinusoidal congestion.[1][15][17]

c. Apoptosis Detection (TUNEL Assay):

-

Prepare paraffin-embedded liver sections as described for histopathology.

-

Perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.

-

Counterstain the nuclei and visualize the apoptotic cells (typically stained brown or fluorescent depending on the kit) under a microscope.[1][10]

Molecular Analysis

a. Western Blotting for Protein Expression:

-

Homogenize a portion of the fresh or frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the liver lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Fas, FasL, TNF-α).[1][10]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

b. ELISA for Cytokine Levels:

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum or liver homogenates using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][18]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using the D-GalN/LPS model in mice. Note that absolute values can vary significantly between studies due to differences in mouse strain, specific doses, and timing of analysis.

| Parameter | Control Group (Approx. Value) | D-GalN/LPS Treated Group (Approx. Value) | Time Point | Reference |

| Serum ALT (U/L) | 20 - 50 | 1000 - 8000+ | 6 - 8 hours | [1][12][14][18] |

| Serum AST (U/L) | 50 - 150 | 2000 - 10000+ | 6 - 8 hours | [14][16][18] |

| Serum TNF-α (pg/mL) | < 50 | 500 - 5000+ | 1.5 - 4 hours | [1][7][11][13] |

| Serum IL-6 (pg/mL) | < 20 | 200 - 2000+ | 4 - 6 hours | [16][18] |

Visualizations

Signaling Pathway of D-GalN/LPS-Induced Acute Liver Failure

References

- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. atsjournals.org [atsjournals.org]

- 5. Tumor necrosis factor‐α‐mediated hepatocyte apoptosis stimulates fibrosis in the steatotic liver in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Role of autophagy in acute liver failure induced by D-galactosamine/lipopolysaccharide in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: D-galactosamine/LPS-Induced Hepatitis Model in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-galactosamine/lipopolysaccharide (D-GalN/LPS) induced hepatitis model in rats is a widely utilized and reproducible experimental model that mimics the pathophysiology of acute liver failure (ALF) in humans, particularly aspects of viral- or drug-induced hepatitis.[1][2] D-galactosamine, a specific hepatotoxic agent, depletes uridine (B1682114) nucleotides in hepatocytes, leading to the inhibition of RNA and protein synthesis.[3] This sensitizes the liver to the toxic effects of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The co-administration of D-GalN and LPS triggers a robust inflammatory response, characterized by the release of pro-inflammatory cytokines, oxidative stress, and ultimately, massive hepatocyte apoptosis and necrosis, culminating in acute liver injury.[1][3][4] This model is particularly valuable for evaluating the efficacy of potential therapeutic agents against acute liver failure.[1]

Key Pathophysiological Features

-

Hepatocellular Injury: Characterized by a significant elevation in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5][6]

-

Inflammation: Marked by the increased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6]

-

Apoptosis and Necrosis: Widespread hepatocyte apoptosis and necrosis are hallmark features, observable through histopathological analysis.[3][7]

-

Oxidative Stress: The model involves an imbalance in the oxidant/antioxidant status within the liver, leading to lipid peroxidation.[2][8]

Experimental Protocols

Induction of Acute Hepatitis in Rats

This protocol describes the in vivo procedure for inducing acute liver injury in rats using D-GalN and LPS.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

D-galactosamine hydrochloride (D-GalN)

-

Lipopolysaccharide (LPS, from E. coli)

-

Sterile, pyrogen-free 0.9% sodium chloride (saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

-

Preparation of Reagents:

-

Dissolve D-GalN in sterile saline to a final concentration for a dosage of 400-800 mg/kg body weight.[2][5][7] The concentration should be calculated based on the average weight of the rats and a standard injection volume (e.g., 1-2 mL).

-

Dissolve LPS in sterile saline to a final concentration for a dosage of 8-100 µg/kg body weight.[2][5][9]

-

-

Induction of Hepatitis:

-

Weigh each rat accurately before injection.

-

Administer the prepared D-GalN solution via intraperitoneal (i.p.) injection.

-

Simultaneously or shortly after, administer the prepared LPS solution via i.p. injection. Some protocols administer both agents in a single injection.[7]

-

-

Monitoring:

-

Sample Collection:

-

At the desired time point (e.g., 6, 12, or 24 hours), euthanize the rats according to approved institutional guidelines.

-

Collect blood via cardiac puncture for serum separation.

-

Perfuse the liver with ice-cold saline and excise it for histopathological analysis, gene expression studies, or protein analysis.

-

Assessment of Liver Injury

a) Serum Biochemical Analysis:

-

Sample Preparation: Allow the collected blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Measurement: Use an automated blood chemistry analyzer or commercially available kits to measure the serum levels of:

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Total Bilirubin (TBIL)[5]

-

b) Histopathological Analysis:

-

Tissue Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin.

-

Processing and Staining: Dehydrate the fixed tissue, embed in paraffin, and cut into 4-5 µm sections. Stain the sections with Hematoxylin and Eosin (H&E).

-

Microscopic Examination: Examine the stained sections under a light microscope for evidence of hepatocyte necrosis, inflammatory cell infiltration, and hemorrhage.[3][10]

Measurement of Inflammatory Cytokines

-

Sample: Use serum collected as described above.

-

Method: Utilize commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative determination of rat TNF-α and IL-6 levels according to the manufacturer's instructions.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the D-GalN/LPS-induced hepatitis model in rats.

| Parameter | Control Group | D-GalN/LPS Group (12h) | Reference |

| ALT (IU/L) | ~30-50 | 3389.5 ± 499.5 | [11][12] |

| AST (IU/L) | ~80-120 | Significantly elevated | [5] |

| TBIL (µmol/L) | ~1-5 | Significantly elevated | [5] |

| Cytokine | Control Group | D-GalN/LPS Group (2-24h) | Reference |

| TNF-α (pg/mL) | Low/Undetectable | Significantly elevated, peaking early | [5] |

| IL-6 (pg/mL) | Low/Undetectable | Significantly elevated | [5] |

Signaling Pathways and Experimental Workflow

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the D-GalN/LPS-induced hepatitis model.

References

- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomed.cas.cz [biomed.cas.cz]

- 5. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]

- 7. e-century.us [e-century.us]

- 8. tandfonline.com [tandfonline.com]

- 9. Serum DNA polymerase beta as an indicator for fatal liver injury of rat induced by D-galactosamine hydrochloride and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Injection of D(+)-Galactosamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Galactosamine hydrochloride (D-GalN) is a well-established hepatotoxic agent utilized in preclinical research to induce acute liver injury in animal models. As an amino sugar derivative of galactose, D-GalN's mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides, which subsequently inhibits RNA and protein synthesis in hepatocytes.[1][2] This metabolic disruption sensitizes the liver to inflammatory mediators, particularly Tumor Necrosis Factor-alpha (TNF-α), leading to hepatocellular apoptosis and necrosis that histopathologically resembles human viral hepatitis. For this reason, D-GalN is a valuable tool for studying the pathogenesis of acute liver failure (ALF) and for evaluating the efficacy of potential hepatoprotective therapies.

When co-administered with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, D-GalN induces a more severe, fulminant hepatic failure.[3] This combination model is particularly relevant for investigating the role of inflammation and the innate immune system in the progression of ALF. LPS activates Kupffer cells (liver-resident macrophages) through Toll-like receptor 4 (TLR4), triggering the release of pro-inflammatory cytokines like TNF-α. The D-GalN-induced transcriptional block in hepatocytes prevents the synthesis of anti-apoptotic proteins, rendering them highly susceptible to TNF-α-mediated cell death.[2][4]

These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of D-GalN, both alone and in combination with LPS, to induce acute liver injury in rodent models.

Data Presentation: D-Galactosamine Hydrochloride Dosage Regimens

The following table summarizes common dosage regimens for inducing liver injury in mice and rats using intraperitoneal injections of D-GalN. It is crucial to note that the optimal dose can vary depending on the animal strain, age, and the desired severity of liver injury. Preliminary dose-response studies are highly recommended.

| Animal Model | Agent(s) | Dosage | Administration Protocol | Expected Outcome | Reference(s) |

| Rat (Wistar) | D-GalN HCl | 1.4 g/kg | Single i.p. injection. | Peak liver injury observed at 48 hours, characterized by altered AST/ALT, bilirubin (B190676), and Factor V levels. | [5] |

| Rat (Wistar) | D-GalN HCl | 1.5 g/kg | 6 i.p. injections of 0.25 g/kg over 25.5 hours. | Significant elevation in AST, ALT, and bilirubin at 25.5 hours post-initial injection. | [5] |

| Rat (Sprague-Dawley) | D-GalN HCl | 1.1 g/kg | Single i.p. injection. | Severe liver damage and development of ALF within 48 hours. | [6] |

| Rat (F344) | D-GalN HCl | 800 mg/kg | Single i.p. injection. | Hepatocyte necrosis observed sporadically on days 1 and 2 post-injection, with recovery by day 5. | [7] |

| Mouse (general) | D-GalN HCl & LPS | 800 mg/kg D-GalN & 10-50 µg/kg LPS | Single co-injection i.p. | Induces fulminant hepatitis with high lethality within 10 hours. | [8] |

| Mouse (BALB/c) | D-GalN HCl & LPS | 800 mg/kg D-GalN & 50 µg/kg LPS | Single co-injection i.p. | Fulminant hepatic failure with 100% mortality at 24 hours. | [1][9] |

| Mouse (C57BL/6) | D-GalN HCl & LPS | 700 mg/kg D-GalN & 10 µg/kg LPS | Single co-injection i.p. | Induces acute liver failure. |

Experimental Protocols

Protocol 1: Induction of Acute Liver Injury with D-Galactosamine Hydrochloride in Rats

Materials:

-

This compound (D-GalN HCl)

-

Sterile 0.9% saline solution (pyrogen-free)

-

Sterile syringes and needles (25-27 gauge)

-

Analytical balance

-

Vortex mixer

-

Wistar or Sprague-Dawley rats (female, 195-251g)

Procedure:

-

Animal Acclimation: House the rats under standard laboratory conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Preparation of D-GalN HCl Solution:

-

On the day of injection, weigh the desired amount of D-GalN HCl using an analytical balance. For a target dose of 1.4 g/kg in a 200g rat, you would need 280 mg of D-GalN HCl.

-

Dissolve the D-GalN HCl in sterile 0.9% saline to a final concentration that allows for a reasonable injection volume (e.g., 87.5 mg/mL for a 16 mL/kg injection volume).[5]

-

Ensure complete dissolution by vortexing until the solution is clear.[5]

-

-

Administration:

-

Weigh each rat to determine the precise injection volume.

-

Administer the D-GalN HCl solution via intraperitoneal (i.p.) injection.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for clinical signs of liver failure.

-

At predetermined time points (e.g., 12, 24, 48, 72 hours), euthanize a subset of animals.

-

Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, bilirubin, etc.).

-

Perfuse and collect the liver for histopathological examination and molecular analysis.

-

Protocol 2: Induction of Fulminant Hepatic Failure with D-Galactosamine and LPS in Mice

Materials:

-

This compound (D-GalN HCl)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile Phosphate-Buffered Saline (PBS, pyrogen-free)

-

Sterile syringes and needles (27-30 gauge)

-

BALB/c or C57BL/6 mice

Procedure:

-

Animal Acclimation: Acclimate mice as described in Protocol 1.

-

Preparation of Reagents:

-

Prepare a stock solution of D-GalN HCl in sterile PBS.

-

Prepare a stock solution of LPS in sterile PBS.

-

On the day of the experiment, dilute the stock solutions to the final desired concentrations for co-injection. For example, for a dose of 800 mg/kg D-GalN and 50 µg/kg LPS in a 20g mouse, you would need 16 mg of D-GalN and 1 µg of LPS. The final injection volume is typically around 200-250 µL.[1][9]

-

-

Administration:

-

Weigh each mouse to calculate the exact volume of the D-GalN/LPS solution to be injected.

-

Administer the solution via a single intraperitoneal (i.p.) injection.

-

-

Monitoring and Sample Collection:

-

Monitor the survival rate of the animals closely, as this model can induce rapid mortality.

-

For mechanistic studies, euthanize animals at earlier time points (e.g., 6 hours post-injection).[9]

-

Collect blood and liver tissue as described in Protocol 1 for further analysis.

-

Mandatory Visualizations

Caption: Signaling pathway of D-GalN and LPS-induced acute liver injury.

Caption: Experimental workflow for D-GalN-induced acute liver injury studies.

References

- 1. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]

- 4. atsjournals.org [atsjournals.org]

- 5. Edge Attributes | Graphviz [graphviz.org]

- 6. Node Attributes | Graphviz [graphviz.org]

- 7. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Attributes | Graphviz [graphviz.org]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Application Notes and Protocols for D(+)-Galactosamine Hydrochloride in In Vivo Studies

Introduction

D(+)-Galactosamine hydrochloride (GalN) is a well-established aminodeoxy sugar used extensively in preclinical research to induce acute liver injury in various animal models.[1][2] As a specific hepatotoxic agent, GalN is primarily metabolized by hepatocytes, where it leads to the depletion of uridine (B1682114) triphosphate (UTP) pools.[1] This UTP depletion inhibits the synthesis of RNA and proteins, ultimately causing hepatocyte apoptosis and necrosis.[1][3] The resulting liver damage closely mimics the histopathological and biochemical characteristics of human viral hepatitis, making the GalN-induced liver injury model a valuable tool for studying hepatotoxicity and evaluating the efficacy of potential hepatoprotective agents.[1][4]

This document provides detailed protocols for the preparation of GalN solutions for in vivo administration, summarizes key experimental parameters, and illustrates the underlying molecular pathways and experimental workflows.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[5] |

| Water | 50 mg/mL | Solution may be clear to very slightly hazy and colorless to very faintly yellow. |

| 0.9% Saline Solution | 87.5 mg/mL (concentrated solution) | A study prepared a 3.5g in 40mL solution.[6] |

| Dimethyl Sulfoxide (B87167) (DMSO) | ~25 mg/mL | [5] |

| Dimethylformamide (DMF) | ~25 mg/mL | [5] |

| Ethanol | ~5 mg/mL | [5] |

Table 2: Exemplary In Vivo Dosages for this compound-Induced Liver Injury

| Animal Model | D(+)-Galactosamine HCl Dose | Co-treatment (if applicable) | Administration Route | Key Findings | Reference |

| Wistar Rats | 250 mg/kg (6 injections in 24h) or 1.5 g/kg | None | Intraperitoneal (i.p.) | Increased serum bilirubin (B190676), hemoglobin, and liver enzymes (GOT, GPT, GIDH).[1] | [1] |

| Rats | 50 mg/100 g b.w. | None | i.p. | Moderate pericentral inflammatory infiltration after 12 hours. | [7] |

| Mice | 150 mg/100 g b.w. | None | i.p. | Histopathological signs of liver injury appeared at 48 hours. | [7] |

| Mice | 800 mg/kg | Lipopolysaccharide (LPS) (10 µg/kg or 50 µg/kg) | i.p. | Induces fulminant hepatitis with widespread apoptosis. | [8] |

| Mice | 700 mg/kg | LPS (10 µg/kg) | i.p. | Typical hepatocyte apoptosis observed 6-10 hours post-injection.[9] | [9] |

| Rats | 1.4 g/kg | None | i.p. | Increased AST, ALT, and bilirubin levels at 25.5 hours. | [6] |

| Rats | 400 mg/kg | None | i.p. | Increased hepatic marker enzymes and lipid peroxidation. | [4] |

| Mice | 250 mg/kg, 500 mg/kg | LPS (25 µg/kg or 50 µg/kg) | i.p. | Caused severe DNA damage in hepatic cells.[10][11] | [10][11] |

Experimental Protocols